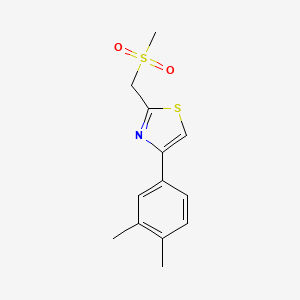![molecular formula C16H18N2O3 B7593382 (3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone, commonly known as DMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. DMM belongs to the class of morpholines and is a derivative of 1,3-oxazole. It has a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol.
Mechanism of Action
The mechanism of action of DMM involves the inhibition of the production of nitric oxide and the activity of cyclooxygenase. Nitric oxide is involved in the inflammatory response, and its inhibition results in the reduction of inflammation. Cyclooxygenase is involved in the production of prostaglandins, which are involved in the inflammatory response. The inhibition of cyclooxygenase results in the reduction of inflammation.
Biochemical and physiological effects:
DMM has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has been found to inhibit the production of nitric oxide and the activity of cyclooxygenase. The inhibition of these enzymes results in the reduction of inflammation. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using DMM in lab experiments include its potent anti-inflammatory, analgesic, and anti-tumor properties. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells. However, the limitations of using DMM in lab experiments include its potential toxicity and side effects. Moreover, the mechanism of action of DMM is not fully understood, and further research is needed to elucidate its mode of action.
Future Directions
For the research on DMM include the elucidation of its mechanism of action, the development of more potent derivatives, and the evaluation of its potential applications in the treatment of inflammatory diseases and cancer. Moreover, the safety and toxicity of DMM need to be further evaluated to determine its potential as a pharmacological agent.
Synthesis Methods
The synthesis of DMM involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with (3,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and water as a solvent. The yield of the reaction is around 70%.
Scientific Research Applications
DMM has been extensively studied for its potential applications in pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMM has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Moreover, DMM has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
properties
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-20-9-12(2)18(11)16(19)14-5-3-13(4-6-14)15-7-17-10-21-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZQIKYNQAVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)C3=CN=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)



![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)